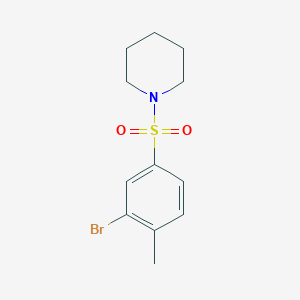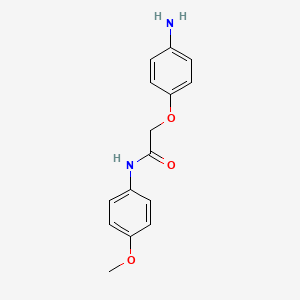
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" is a chemically synthesized molecule that belongs to the class of sulfonamides, which are known for their wide range of biological activities. The presence of the sulfonyl group attached to a piperidine ring and the bromo-methylphenyl moiety suggests that this compound could be of interest in the development of new pharmaceuticals or agrochemicals.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multicomponent reactions, as seen in the preparation of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . The process typically includes the combination of aromatic aldehydes, amines, and 1,3-dicarbonyl compounds. In the case of 1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine, a similar synthetic route could be employed, possibly involving a bromo-methylphenyl derivative as the starting aromatic aldehyde.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperidine ring. This structure is crucial for the biological activity of these compounds. For instance, the introduction of a benzhydryl group and subsequent sulfonation has been shown to yield compounds with antimicrobial activity . The molecular structure of "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would likely exhibit similar characteristics, with the bromo-methyl substituent influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including substitutions and cycloadditions. For example, tetrahydropyridines can react with organic azides to form piperidylidene-2-sulfonamides . The bromo-methylphenyl group in "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" could potentially participate in electrophilic aromatic substitution reactions, further diversifying the chemical space of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group typically increases the compound's polarity, which can affect its solubility and stability. The bromo-methylphenyl group could also impact the compound's boiling point, melting point, and overall reactivity. The antimicrobial activity of similar compounds has been linked to the nature of substitutions on the aromatic ring , suggesting that the specific substituents on "1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine" would play a significant role in its biological properties.
Applications De Recherche Scientifique
Synthesis and Anticancer Potential
- Piperidine derivatives have been synthesized and evaluated for their potential as anticancer agents. Specifically, compounds involving piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have shown promising results. Some derivatives, such as compounds 6h, 6j, and 6e, demonstrated strong anticancer properties relative to doxorubicin, a standard reference in this context (Rehman et al., 2018).
Antimicrobial Applications
- N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus have been synthesized and shown significant antibacterial activities. For instance, compound 8g exhibited notable growth-inhibitory effects against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Application in Neuroleptics and Anesthetics
- Piperidine derivatives are of interest in fields like neuroleptics, local anesthetics, analgetics, and antidiarrhoeal agents. The synthesis of 4,4-disubstituted piperidines, which has relevance in these fields, can be realized starting from functionally appropriate piperidine derivatives (Huybrechts & Hoornaert, 1981).
Antimicrobial Activity against Plant Pathogens
- Certain piperidine derivatives have been synthesized and evaluated for their effectiveness as antimicrobial agents, specifically against bacterial and fungal pathogens of tomato plants. The structure-activity evaluation study revealed that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their antibacterial activity (Vinaya et al., 2009).
Evaluation as Enzyme Inhibitors
- Piperidine-based compounds have been synthesized and screened for their inhibitory activity against enzymes like butyrylcholinesterase (BChE), which are significant in therapeutic applications. Molecular docking studies have further elucidated the binding affinity of these compounds in human BChE protein, indicating their potential in therapeutic uses (Khalid et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJCSDNGGCUYRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428447 |
Source


|
| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenylsulfonyl)piperidine | |
CAS RN |
850429-73-1 |
Source


|
| Record name | 1-(3-Bromo-4-methylbenzene-1-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)


![2-[4-(3-Phenylquinoxalin-2-yl)phenyl]propan-2-amine](/img/structure/B1277378.png)





